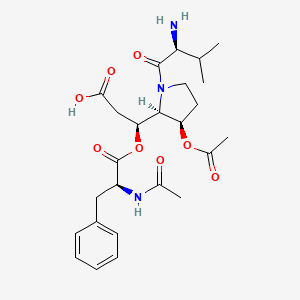
Detoxin C1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Detoxin C1 is a selective antagonist of blasticidin S.
Scientific Research Applications
Plant Metabolism and Detoxification
Research has shown that Detoxin C1 is integral to the detoxification of formaldehyde in plants. For instance, studies on Petunia hybrida demonstrated that these plants effectively remove formaldehyde from their environment through C1 metabolic pathways. Under liquid formaldehyde stress, petunia plants synthesized methionine and glycine via C1 metabolism, indicating a robust mechanism for detoxifying this harmful compound .
Key Findings:
- Petunia can metabolize high concentrations of formaldehyde (up to 6 mM), producing significant amounts of methionine and glycine.
- The Calvin cycle operates alongside C1 metabolism during formaldehyde detoxification, although its contribution is relatively minor compared to C1 pathways .
Computational Modeling
The integration of molecular systems biology has led to the development of comprehensive computational models of C1 metabolism. Using platforms like CytoSolve®, researchers have created predictive models that simulate the behavior of key biomolecules involved in detoxification processes . These models allow for:
- Hypothesis Generation : Facilitating focused experimental studies based on computational predictions.
- Parameter Sensitivity Analysis : Identifying critical parameters affecting formaldehyde detoxification efficiency.
Biosensor Development
Recent advancements have led to the creation of genetic enzyme screening systems (GESSs) capable of detecting various C1 compounds, including formaldehyde. These biosensors exhibit high specificity and linear responses to their respective substrates, making them valuable tools for studying enzymatic activities related to C1 metabolism .
Applications of Biosensors:
- Detecting environmental pollutants like formaldehyde in real-time.
- Enhancing enzymatic activity studies in microbial strains.
- Screening for novel enzymes involved in C1 assimilation pathways.
Arabidopsis Research
In studies involving Arabidopsis thaliana, researchers found that both the Calvin cycle and C1 metabolism function simultaneously under formaldehyde stress. This dual functionality underscores the adaptability of plant metabolic pathways when faced with toxic compounds .
Maize Studies
A systematic review identified critical molecular pathways related to formaldehyde detoxification in maize. This research highlighted how environmental factors can significantly affect the efficiency of C1 metabolism and subsequent detoxification processes .
Properties
CAS No. |
74717-53-6 |
|---|---|
Molecular Formula |
C25H35N3O8 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1 |
InChI Key |
WVEVNNJWNJDGSX-QWCYLASJSA-N |
SMILES |
CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@H]([C@H]1[C@H](CC(=O)O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Detoxin C1; Detoxin calpha1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















